molecular formula C10H13NO3 B1519020 2-(Tert-butoxy)pyridine-4-carboxylic acid CAS No. 1039950-66-7

2-(Tert-butoxy)pyridine-4-carboxylic acid

Cat. No.: B1519020
CAS No.: 1039950-66-7
M. Wt: 195.21 g/mol
InChI Key: UHYLPLBJEKZQHO-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)pyridine-4-carboxylic acid is a pyridine derivative characterized by a tert-butoxy group (–O–C(CH₃)₃) at the 2-position and a carboxylic acid (–COOH) group at the 4-position. The tert-butoxy substituent imparts steric bulk and lipophilicity, while the carboxylic acid provides acidity and hydrogen-bonding capability. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. Its structural features make it valuable for modulating solubility, stability, and reactivity in synthetic pathways .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYLPLBJEKZQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butoxy)pyridine-4-carboxylic acid is an organic compound with significant implications in biochemical research and pharmaceutical applications. The compound's structure, featuring a pyridine ring substituted with a tert-butoxy group and a carboxylic acid, contributes to its biological activity, particularly in enzyme interactions and potential therapeutic uses.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol

The biological activity of this compound primarily arises from its ability to interact with various enzymes, potentially acting as a substrate or inhibitor. This interaction can modulate enzyme activity, influencing metabolic pathways and biological processes. The compound may also serve as a probe in biochemical assays, aiding in the study of enzyme kinetics and mechanisms.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionActs as a substrate or inhibitor for specific enzymes, affecting their active sites.
AntiproliferativePotential antiproliferative effects against cancer cell lines, though specific studies on this compound are limited.
Buffering AgentFunctions as a non-ionic organic buffering agent in biological assays, maintaining pH stability.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound can influence the activity of certain enzymes involved in metabolic pathways. It has been suggested that the compound's structural features allow it to bind effectively to active sites, thereby modulating enzymatic reactions.
  • Anticancer Potential : Although direct studies on the anticancer effects of this specific compound are sparse, related pyridine derivatives have shown promise in inhibiting the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against melanoma and prostate cancer cells .
  • Biochemical Assays : In biochemical assays, the compound has been utilized to study enzyme-catalyzed reactions, showcasing its utility as a research tool in understanding enzyme kinetics and mechanisms .

Comparison with Similar Compounds

The following analysis compares 2-(tert-butoxy)pyridine-4-carboxylic acid with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with tert-Butoxycarbonyl (Boc) Groups

(a) 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
  • Structure: Boc-protected amino group at position 2, chlorine at position 3.
  • Key Differences: The Boc group (–O–C(O)–C(CH₃)₃) is a common amine-protecting group, whereas the tert-butoxy group in the target compound lacks the carbonyl moiety.
  • Applications : Likely used in peptide synthesis or as an intermediate for chlorinated pharmaceuticals. The chlorine atom may enhance electrophilic substitution reactivity compared to the carboxylic acid .
(b) 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • Structure : Bicyclic pyrrolo-pyridine system with a Boc group at position 1 and carboxylic acid at position 4.
  • The Boc group here protects a secondary amine, whereas the target compound’s tert-butoxy group is an ether.
  • Applications : The bicyclic structure may improve binding affinity in medicinal chemistry contexts, such as kinase inhibitors .

Pyridine-4-carboxylic Acid Derivatives with Bulky Substituents

(a) 2-[2-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid
  • Structure: Phenoxy group with an isopropyl substituent at position 2, carboxylic acid at position 4.
  • Key Differences: The phenoxy group introduces aromaticity and electron-withdrawing effects, contrasting with the electron-donating tert-butoxy group. The isopropyl group adds steric bulk but lacks the tert-butyl group’s extreme hindrance.
  • Physicochemical Impact : Lower solubility in polar solvents compared to the target compound due to increased hydrophobicity .
(b) 2-[(2,5-Dichlorophenyl)sulfanyl]pyridine-4-carboxylic acid
  • Structure : Sulfanyl (–S–) linkage to a dichlorophenyl group at position 2, carboxylic acid at position 4.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Notable Applications
This compound C₁₀H₁₃NO₃ 195.22 –O–C(CH₃)₃ (2), –COOH (4) Moderate in polar solvents Pharmaceutical intermediates
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid C₁₁H₁₃ClN₂O₄ 272.69 –NH–Boc (2), –Cl (4) Low in water Peptide synthesis
2-[2-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid C₁₅H₁₅NO₃ 257.28 –O–Ph–CH(CH₃)₂ (2), –COOH (4) Low in polar solvents Agrochemicals
1-[(tert-Butoxy)carbonyl]-pyrrolo-pyridine-4-carboxylic acid C₁₃H₁₆N₂O₄ 264.28 Boc (1), –COOH (4) Moderate in DMSO Kinase inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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